

# An In-depth Technical Guide to 1-Iodohexane: Properties and Synthetic Applications

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## Compound of Interest

Compound Name: 1-Iodohexane

Cat. No.: B118524

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This technical guide provides comprehensive information on the chemical properties of **1-iodohexane** and its application in organic synthesis, specifically focusing on the Williamson ether synthesis, a fundamental reaction in drug development and materials science.

## Core Properties of 1-Iodohexane

**1-Iodohexane** is a colorless to pale yellow liquid classified as a haloalkane.<sup>[1]</sup> It consists of a six-carbon alkyl chain with an iodine atom attached to the terminal carbon.<sup>[1]</sup> Due to the presence of the heavy iodine atom, it has a higher boiling point than its corresponding bromo- or chloro-alkane counterparts.<sup>[1]</sup> It is primarily utilized as an alkylating agent in organic synthesis for introducing a hexyl group to a molecule.<sup>[2][3]</sup>

### Quantitative Data Summary

The key physical and chemical properties of **1-iodohexane** are summarized in the table below for easy reference.

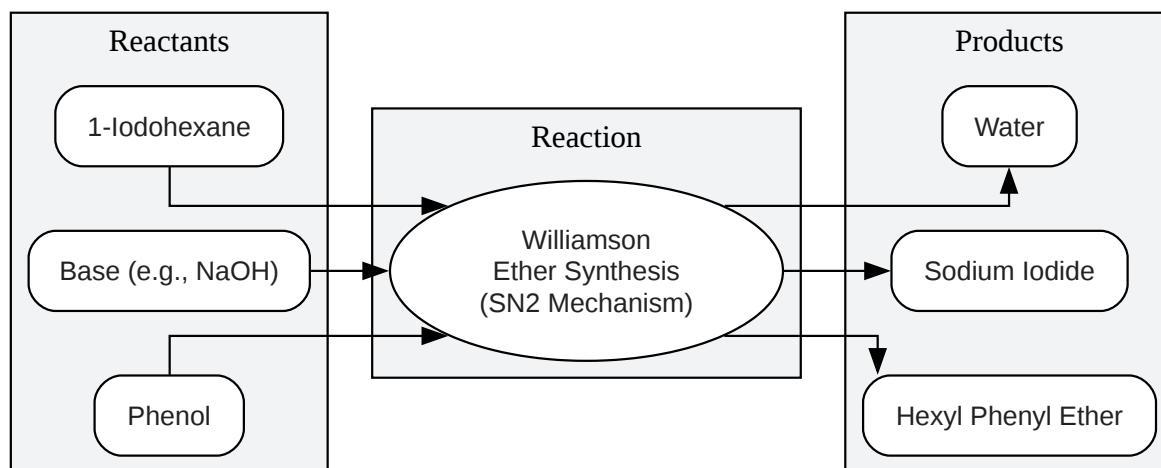
| Property            | Value                            |
|---------------------|----------------------------------|
| Molecular Formula   | C <sub>6</sub> H <sub>13</sub> I |
| Molecular Weight    | 212.07 g/mol                     |
| Appearance          | Colorless to yellowish liquid    |
| Density             | 1.437 g/cm <sup>3</sup> at 25 °C |
| Melting Point       | -75 °C                           |
| Boiling Point       | 181 °C                           |
| Solubility in Water | Practically insoluble            |
| CAS Number          | 638-45-9                         |

## Application in Organic Synthesis: The Williamson Ether Synthesis

A primary application of **1-iodohexane** is in the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[4] This reaction proceeds via a bimolecular nucleophilic substitution (S<sub>N</sub>2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking the primary carbon of the alkyl halide.[4][5] **1-iodohexane** is an excellent substrate for this reaction due to iodine being a good leaving group and the unhindered nature of the primary carbon.[6]

### Reaction Scheme: Synthesis of Hexyl Phenyl Ether

The logical relationship between the reactants and products in the synthesis of hexyl phenyl ether from **1-iodohexane** is illustrated below.



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Figure 1: Logical relationship of reactants and products.

## Detailed Experimental Protocol: Synthesis of Hexyl Phenyl Ether

This protocol details the synthesis of hexyl phenyl ether using **1-iodohexane** and phenol.

Materials:

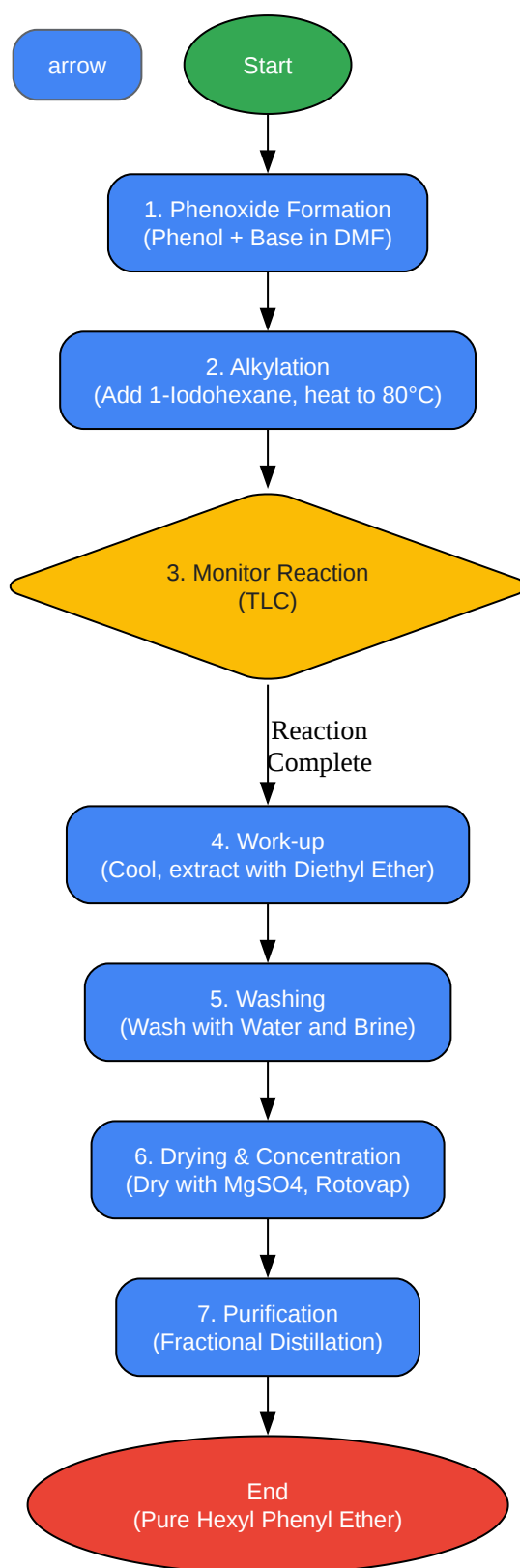
- Phenol
- Sodium hydroxide (NaOH) or sodium hydride (NaH)
- **1-Iodohexane**
- Anhydrous dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- **Phenoxide Formation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous DMF. Carefully add sodium hydroxide (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.<sup>[3]</sup>
- **Alkylation:** Add **1-iodohexane** (1.05 equivalents) to the reaction mixture. Heat the mixture to 80°C and maintain this temperature for 4-6 hours.<sup>[3]</sup>
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing water and extract with diethyl ether (3 times).<sup>[3]</sup>
- **Washing:** Combine the organic layers and wash with water, followed by brine, to remove any remaining DMF and inorganic salts.<sup>[3]</sup>
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.<sup>[3]</sup>
- **Purification:** Purify the crude product by fractional distillation under reduced pressure to obtain pure hexyl phenyl ether.<sup>[3]</sup>

#### Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification process.



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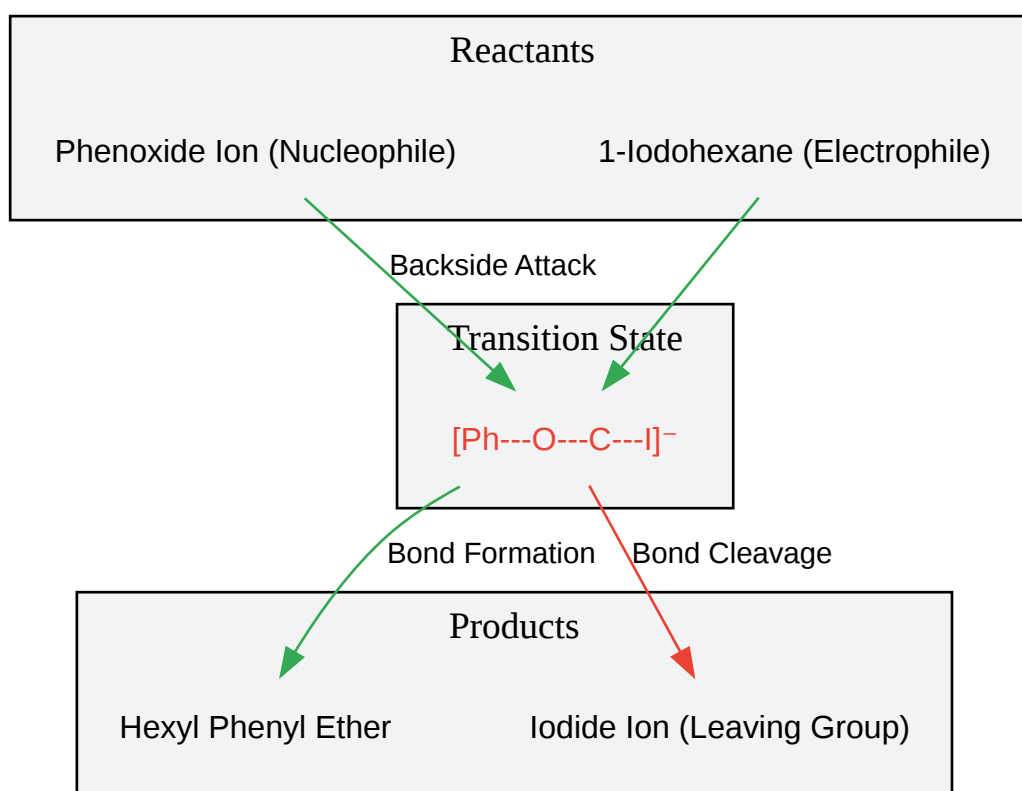
*Figure 2: Experimental workflow for hexyl phenyl ether synthesis.*

## Reaction Mechanism: S<sub>N</sub>2 Pathway

The Williamson ether synthesis with a primary alkyl halide like **1-iodohexane** proceeds through a concerted S<sub>N</sub>2 mechanism. The phenoxide ion performs a backside attack on the electrophilic carbon atom bonded to the iodine. This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemistry at the carbon center (though not relevant for **1-iodohexane**) and the formation of the ether.

### S<sub>N</sub>2 Mechanism Diagram

The diagram below illustrates the flow of electrons and the transition state of the reaction.



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Figure 3: S<sub>N</sub>2 mechanism for the Williamson ether synthesis.

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